ethyl (3aS,4R,9bR)-4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
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Overview
Description
ETHYL 4-(3-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with cyclopentanone in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoline ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3-carboxylates, while reduction can produce alcohol derivatives .
Scientific Research Applications
ETHYL 4-(3-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-CHLORO-8-METHOXYQUINOLINE-3-CARBOXYLATE: Similar in structure but with different substituents, leading to variations in biological activity.
QUINOLINE-3-CARBOXYLATES: A broader class of compounds with diverse biological properties.
Uniqueness
ETHYL 4-(3-CHLOROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C21H20ClNO2 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
ethyl (3aS,4R,9bR)-4-(3-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate |
InChI |
InChI=1S/C21H20ClNO2/c1-2-25-21(24)14-9-10-19-18(12-14)16-7-4-8-17(16)20(23-19)13-5-3-6-15(22)11-13/h3-7,9-12,16-17,20,23H,2,8H2,1H3/t16-,17+,20+/m1/s1 |
InChI Key |
SSUPUXZLEUFQHS-UWVAXJGDSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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